molecular formula C9H18O B2673316 3-(2,2-Dimethylpropyl)cyclobutan-1-ol CAS No. 2357257-89-5

3-(2,2-Dimethylpropyl)cyclobutan-1-ol

Cat. No.: B2673316
CAS No.: 2357257-89-5
M. Wt: 142.242
InChI Key: XWLJMOLVICIJPV-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropyl)cyclobutan-1-ol is an organic compound with the molecular formula C9H18O It is a cyclobutane derivative with a neopentyl group attached to the third carbon of the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropyl)cyclobutan-1-ol typically involves the cycloaddition of appropriate precursors. One common method is the [2+2] cycloaddition reaction, where a suitable alkene and a diene are reacted under specific conditions to form the cyclobutane ring. The reaction conditions often include the use of a catalyst, such as a transition metal complex, and may require elevated temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of halogenated or aminated cyclobutane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropyl)cyclobutan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A simpler cyclobutane derivative with a hydroxyl group.

    Neopentyl alcohol: Contains a neopentyl group but lacks the cyclobutane ring.

    Cyclopentanol: A cyclopentane derivative with a hydroxyl group.

Uniqueness

3-(2,2-Dimethylpropyl)cyclobutan-1-ol is unique due to the combination of the cyclobutane ring and the neopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

3-(2,2-dimethylpropyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-9(2,3)6-7-4-8(10)5-7/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLJMOLVICIJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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